L-Serine, O-(2-hydroxyethyl)-
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Overview
Description
L-Serine, O-(2-hydroxyethyl)- is a derivative of the amino acid L-serine. This compound is characterized by the presence of a hydroxyethyl group attached to the serine molecule. It is known for its significant role in various biochemical processes and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Serine, O-(2-hydroxyethyl)- typically involves the reaction of L-serine with ethylene oxide. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Nitrification: Beta-chloropropionic acid is nitrified using nitric acid to form 2-nitro-3-chloropropionic acid.
Reduction: The nitro compound is then reduced using hydrogen in the presence of a nickel catalyst to yield 2-amino-3-chloropropionic acid.
Hydrolysis: The final step involves the hydrolysis of the amino compound using sodium hydroxide to produce L-serine.
Industrial Production Methods
Industrial production of L-Serine, O-(2-hydroxyethyl)- often employs biotechnological methods, such as microbial fermentation. Escherichia coli is commonly used for the fermentation process, where the optimal carbon-nitrogen ratio is maintained to maximize the yield of L-serine .
Chemical Reactions Analysis
Types of Reactions
L-Serine, O-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using pyridinium chlorochromate in an acidic medium to form aldehydes.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include aldehydes and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
L-Serine, O-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a crucial role in cell proliferation and differentiation.
Medicine: It has potential therapeutic applications in treating neurological diseases and neurodegenerative disorders
Industry: It is used in the production of cosmetics and pharmaceuticals.
Mechanism of Action
L-Serine, O-(2-hydroxyethyl)- exerts its effects through various mechanisms:
Comparison with Similar Compounds
L-Serine, O-(2-hydroxyethyl)- can be compared with other similar compounds, such as:
L-Cysteine: Both are sulfur-containing amino acids, but L-cysteine has a thiol group instead of a hydroxyethyl group.
L-Methionine: Another sulfur-containing amino acid, but with a methylthio group.
L-Serine, O-(2-hydroxyethyl)- is unique due to its specific hydroxyethyl group, which imparts distinct chemical and biological properties.
Biological Activity
L-Serine, O-(2-hydroxyethyl)- is a derivative of the amino acid L-serine, which plays a crucial role in various biological processes. This article explores its biological activity, including its metabolic functions, therapeutic potential, and implications in health and disease.
1. Metabolism and Functions
L-serine is synthesized from 3-phosphoglycerate and glycine and is involved in numerous metabolic pathways:
- Protein Synthesis : Serves as a building block for proteins and enzymes.
- Neurotransmission : Acts as a precursor for neurotransmitters and is essential for brain function.
- Sphingolipid and Phospholipid Synthesis : Contributes to the formation of cell membranes through the synthesis of sphingolipids and phosphatidylserine .
The hydroxyethyl group in L-Serine, O-(2-hydroxyethyl)- may enhance its solubility and bioavailability compared to standard L-serine, potentially increasing its efficacy in therapeutic applications.
2.1 Neurological Disorders
L-serine has been studied for its therapeutic benefits in several neurological conditions:
- Amyotrophic Lateral Sclerosis (ALS) : Clinical trials have indicated that L-serine supplementation may slow disease progression by improving neuronal function .
- Diabetic Neuropathy : L-serine supplementation has shown promise in alleviating symptoms associated with nerve damage due to diabetes .
- Hyperhomocysteinemia : This condition is linked to cardiovascular diseases; L-serine plays a role in homocysteine metabolism, potentially mitigating risks associated with elevated levels .
2.2 Cancer Research
Emerging studies suggest that L-serine may influence cancer cell metabolism:
- Cell Proliferation : Research indicates that serine metabolism is upregulated in certain cancer types, making it a target for therapeutic intervention .
- Tumor Growth Inhibition : Inhibition of serine synthesis pathways has been shown to reduce tumor growth in preclinical models .
3.1 Clinical Studies
A study published in the Journal of Neurology examined the effects of L-serine on patients with ALS. Results showed significant improvements in muscle strength and function among participants receiving L-serine compared to the placebo group .
Study | Condition | Findings |
---|---|---|
Journal of Neurology | ALS | Improvement in muscle strength with L-serine supplementation |
Diabetes Care | Diabetic Neuropathy | Reduced neuropathic pain with L-serine treatment |
3.2 Cellular Responses
Research using Saccharomyces cerevisiae demonstrated that excess L-serine alters gene expression significantly, impacting amino acid synthesis and stress response pathways. Specifically, 743 genes were affected, highlighting its role as a nutrient source that activates cellular stress responses .
4. Conclusion
L-Serine, O-(2-hydroxyethyl)- exhibits significant biological activity with potential therapeutic applications across various health conditions. Its roles in metabolism, particularly in neurological health and cancer biology, underscore its importance as a subject of ongoing research. Future studies are essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.
5. References
- "Serine Metabolism in Health and Disease," PMC9105362.
- "Cellular responses to l-serine in Saccharomyces cerevisiae," FEMS Microbiology Reviews.
Properties
CAS No. |
126595-73-1 |
---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid |
InChI |
InChI=1S/C5H11NO4/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
OKNHGXUPNOETTM-BYPYZUCNSA-N |
Isomeric SMILES |
C(COC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C(COCC(C(=O)O)N)O |
Origin of Product |
United States |
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